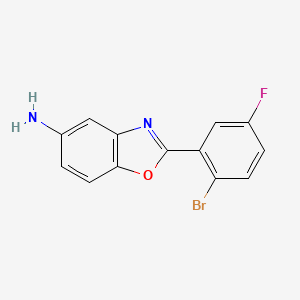

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Description

BenchChem offers high-quality 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPVGBUPECVFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640744 | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016507-27-9 | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016507-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

medicinal chemistry applications of 2-substituted 1,3-benzoxazol-5-amines

This technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of 2-substituted 1,3-benzoxazol-5-amines.

A Technical Guide for Drug Discovery & Development

Executive Summary: The Scaffold Advantage

The 1,3-benzoxazol-5-amine moiety represents a "privileged scaffold" in modern medicinal chemistry due to its structural resemblance to endogenous purine bases (adenine and guanine). This bioisosterism allows it to engage effectively with ATP-binding pockets of kinases and various nucleotide-dependent enzymes.

Key Physicochemical Advantages:

-

H-Bonding Potential: The oxazole ring nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine at C5 serves as a versatile donor/acceptor depending on derivatization.

-

Metabolic Stability: The fused benzene-oxazole system resists rapid oxidative metabolism compared to indole or quinoline analogs.

-

Pi-Stacking: The planar aromatic system facilitates

stacking interactions within hydrophobic protein pockets (e.g., DNA gyrase, Kinase hinge regions).

Synthetic Methodologies

Reliable synthesis is the bedrock of medicinal chemistry. Below are the two most field-proven protocols for accessing this scaffold.

Protocol A: Polyphosphoric Acid (PPA) Cyclocondensation

The "Workhorse" Method for robust, acid-stable substrates.

Mechanism: Acid-catalyzed condensation followed by dehydration.

Reaction: 2,4-Diaminophenol + Carboxylic Acid

Step-by-Step Protocol:

-

Preparation: Charge a round-bottom flask with Polyphosphoric Acid (PPA) (approx. 10-15 equivalents by weight). Heat to 60°C to reduce viscosity.

-

Addition: Add 2,4-diaminophenol dihydrochloride (1.0 eq) and the appropriate aryl/alkyl carboxylic acid (1.0 eq).

-

Cyclization: Heat the mixture to 140–160°C for 4–6 hours. Note: Monitor via TLC; the disappearance of the fluorescent starting material is a key indicator.

-

Quenching: Cool the reaction to 80°C and pour slowly into crushed ice/water with vigorous stirring.

-

Neutralization: Basify the slurry to pH 8–9 using 10% NaOH or

. -

Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water.

Protocol B: Oxidative Cyclization (Mild Conditions)

Best for acid-sensitive substrates or late-stage functionalization.

Reaction: 2-Aminophenol derivative + Aldehyde

Visualization: Synthetic Workflows[1][2]

Figure 1: Dual synthetic pathways allowing flexibility based on substrate stability.

Therapeutic Applications & SAR

Oncology: Dual c-Met / VEGFR-2 Inhibition

The 5-amine position is critical for solubilizing groups, while the 2-position dictates kinase selectivity.

-

Mechanism: The benzoxazole nitrogen (N3) typically binds to the hinge region of the kinase (mimicking the adenine N1).

-

Case Study (Compound 11b): A piperidinyl-linked benzoxazole derivative.[1][2]

-

Structure: 2-(piperidin-4-yl)-1,3-benzoxazole core.

-

Activity:

values of 0.145 µM (VEGFR-2) and 0.181 µM (c-Met).[2] -

SAR Insight: Introduction of a p-fluorophenyl group at the piperidine nitrogen enhances hydrophobic interactions within the allosteric pocket, significantly boosting potency compared to unsubstituted analogs.

-

Antimicrobial: DNA Gyrase Targeting

-

Target: Bacterial DNA Gyrase (Topoisomerase II).

-

SAR:

-

Position 2: Bulky lipophilic groups (e.g., p-chlorophenyl) favor intercalation or binding to the cleavage complex.

-

Position 5: Sulfonamide derivatives (

) at this position have shown broad-spectrum activity against Gram-positive strains (S. aureus).

-

Neurology: Alzheimer’s Disease (AChE Inhibition)[6][7][8][9]

-

Mechanism: Dual binding site inhibitors. The benzoxazole core binds the Peripheral Anionic Site (PAS), while a linker connects to a moiety binding the Catalytic Active Site (CAS).

-

Data: 2,5-disubstituted derivatives have demonstrated mixed-type inhibition with

values in the low micromolar to nanomolar range.

Visualization: Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore map highlighting critical regions for chemical modification.

Quantitative Data Summary

| Therapeutic Area | Target | Key Substituent (C2) | Key Substituent (C5) | Potency ( | Ref |

| Oncology | VEGFR-2 / c-Met | 1-(4-fluorophenyl)piperidin-4-yl | Unsubstituted Amine | 0.145 µM / 0.181 µM | [1] |

| Antimicrobial | DNA Gyrase | 4-Chlorophenyl | Sulfonamide | MIC: 3.12 µg/mL | [2] |

| Alzheimer's | AChE | 4-Methoxybenzyl | Amide Linker | 0.052 µM | [3] |

References

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Source: MDPI (Pharmaceuticals), 2023.

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Source: Journal of Saudi Chemical Society, 2021.

-

Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. Source: European Journal of Medicinal Chemistry, 2019.

-

Benzoxazole: Synthetic Methodology and Biological Activities. Source: International Journal of Pharmaceutical Sciences Review and Research, 2025.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Studies on Heterocyclic Cholinesterase Inhibitors Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Thermodynamic Stability of Bromo-Fluorophenyl Benzoxazoles

Introduction: The Benzoxazole Core in Modern Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a privileged motif for designing molecules that can effectively bind to biological targets.[4][5] In the relentless pursuit of novel therapeutics, the functionalization of the benzoxazole core is a key strategy to modulate a compound's physicochemical and biological properties. Among the vast possibilities, halogenation, particularly with bromine and fluorine, has proven to be a powerful tool. The introduction of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[6]

This guide provides a comprehensive exploration of the thermodynamic stability of a specific class of these compounds: bromo-fluorophenyl benzoxazoles. Understanding the thermodynamic stability of these molecules is paramount for drug development professionals, as it directly impacts crucial parameters such as shelf-life, formulation compatibility, and ultimately, the safety and efficacy of a potential drug candidate. We will delve into the synthetic considerations, experimental methodologies for assessing thermal stability, and the application of computational chemistry to predict and rationalize these properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the factors governing the stability of these promising heterocyclic compounds.

I. Synthetic Pathways to Bromo-Fluorophenyl Benzoxazoles

The rational design of stable molecules begins with their synthesis. The most prevalent and versatile method for constructing the 2-arylbenzoxazole core is the condensation reaction between a 2-aminophenol and a substituted benzoic acid or aldehyde.[7] The choice of starting materials and reaction conditions is critical in achieving high yields and purity, which are prerequisites for accurate thermodynamic analysis.

Core Synthesis Strategy: Condensation and Cyclization

A common route involves the reaction of a 2-aminophenol with a bromo- or fluoro-substituted benzaldehyde. This can be achieved through various methods, including traditional heating in the presence of an oxidizing agent or more modern, sustainable approaches like microwave-assisted synthesis.[8][9][10]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)benzoxazole

This protocol provides a representative example of the synthesis of a fluorinated derivative.

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-aminophenol and 1 equivalent of 4-fluorobenzaldehyde in a suitable solvent such as ethanol.

-

Catalyst/Reagent Addition: Add a catalytic amount of an oxidizing agent, for example, sodium metabisulfite (1.5 equivalents in water).[10]

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(4-fluorophenyl)benzoxazole.[10]

The same general procedure can be adapted for bromo-substituted analogues by using the corresponding bromo-benzaldehyde. The purity of the synthesized compounds is paramount and should be rigorously confirmed by techniques such as NMR spectroscopy and mass spectrometry before proceeding with thermodynamic studies.[9][11][12]

II. Experimental Assessment of Thermodynamic Stability

Experimental techniques provide direct, quantitative measures of a compound's thermal stability. The two most critical methods in this context are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques offer complementary information on phase transitions and decomposition profiles.

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an invaluable tool for determining melting points, enthalpies of fusion, and identifying any phase transitions that occur upon heating.[13][14] A sharp, high-temperature melting point is often an initial indicator of a thermodynamically stable crystalline solid.

Table 1: Illustrative Thermal Properties of Substituted Benzoxazoles

| Compound | Substitution | Melting Point (°C) | Onset Decomposition (°C) (TGA) |

| 2-phenylbenzoxazole | Unsubstituted | 95-97 | > 300 |

| 2-(4-fluorophenyl)benzoxazole | 4-Fluoro | 131.8–132.4[11] | Data not available |

| 2-(4-bromophenyl)benzoxazole | 4-Bromo | Data not available | Data not available |

Note: The data for the halogenated compounds is sparse in the literature, highlighting the need for the experimental protocols described herein.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the purified bromo-fluorophenyl benzoxazole into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 25 °C to 300 °C).[14]

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

The following diagram illustrates a typical experimental workflow for thermal analysis.

Caption: Workflow for assessing thermodynamic stability.

Thermogravimetric Analysis (TGA): Mapping Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][15] This technique is essential for determining the temperature at which a compound begins to decompose. A higher onset temperature of decomposition is indicative of greater thermal stability.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place a precisely weighed sample (5-10 mg) of the bromo-fluorophenyl benzoxazole into a TGA pan.

-

Instrument Setup: Position the pan in the TGA furnace.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a programmed rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).[14]

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss provides the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

By comparing the DSC and TGA data for a series of bromo- and fluoro-substituted isomers, a clear picture of their relative thermodynamic stabilities can be established.

III. Computational Chemistry: Predicting and Rationalizing Stability

Computational methods, particularly Density Functional Theory (DFT), offer a powerful and complementary approach to experimental studies. DFT calculations can be used to predict key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°) and the Gibbs free energy of formation (ΔGf°).[16][17] These values provide a fundamental measure of a molecule's intrinsic stability.

Density Functional Theory (DFT) Calculations

DFT calculations solve the electronic structure of a molecule to determine its energy and other properties. By employing appropriate theoretical models, it is possible to calculate the thermodynamic properties of molecules in the gas phase.

Computational Protocol: DFT Calculations for Thermodynamic Properties

-

Molecular Structure Optimization: The 3D structure of the bromo-fluorophenyl benzoxazole molecule is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9][16]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain the zero-point vibrational energy and thermal corrections.

-

Calculation of Thermodynamic Data: The standard enthalpy and Gibbs free energy of formation are then calculated using established methods, such as atomization reactions or isodesmic reactions, which help to minimize errors in the calculations.[17][18]

The following diagram illustrates the logical flow of a DFT-based stability prediction.

Caption: DFT calculation workflow for thermodynamic properties.

Interpreting the Impact of Halogen Substitution

The position and nature of the halogen substituent (bromo vs. fluoro) are expected to have a discernible impact on the thermodynamic stability of the benzoxazole derivative.

-

Fluorine: Due to its high electronegativity and the strength of the C-F bond, fluorine substitution can enhance thermal stability. However, its small size and ability to participate in hydrogen bonding can also influence crystal packing, which in turn affects the melting point.

-

Bromine: Bromine is larger and more polarizable than fluorine. The C-Br bond is weaker than the C-F bond, which might suggest lower thermal stability. However, the greater van der Waals forces associated with bromine can lead to stronger intermolecular interactions in the solid state, potentially resulting in a higher melting point.

DFT calculations can help to dissect these electronic and steric effects, providing a theoretical framework to understand the experimental observations from DSC and TGA.

IV. Conclusion: A Synergistic Approach to Stability Assessment

The thermodynamic stability of bromo-fluorophenyl benzoxazoles is a critical parameter in the development of new pharmaceuticals. This guide has outlined a synergistic approach that combines targeted synthesis, rigorous experimental thermal analysis, and insightful computational modeling to provide a comprehensive understanding of this key property.

By systematically applying the described protocols for synthesis, DSC, TGA, and DFT calculations, researchers can:

-

Reliably synthesize and purify target compounds.

-

Quantitatively measure melting points and decomposition temperatures.

-

Predict fundamental thermodynamic properties like enthalpy and Gibbs free energy of formation.

-

Rationalize the influence of halogen substitution on overall stability.

This integrated strategy provides a self-validating system for the assessment of thermodynamic stability, empowering drug development professionals to make informed decisions in the selection and optimization of new benzoxazole-based drug candidates.

V. References

-

Bartyzel, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4489. [Link]

-

Dymshits, N. V., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), M1746. [Link]

-

Koptyaeva, A. G., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 12(11), 1635. [Link]

-

Wang, Y., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules, 28(7), 3025. [Link]

-

Dymshits, N. V., et al. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 24(15), 12158. [Link]

-

Nayak, D. N., & Panda, N. (2017). Synthesis of 2-Aryl Benzoxazoles from Aldoximes. MOJ Biorganic & Organic Chemistry, 1(5), 176-182. [Link]

-

Notario, R., & Mo, O. (2014). DFT study of the protonation and deprotonation enthalpies of benzoxazole, 1,2-benzisoxazole and 2,1-benzisoxazole and implications for the structures and energies of their adducts with explicit water molecules. Computational and Theoretical Chemistry, 1045, 1-11. [Link]

-

Panicker, C. Y., et al. (2005). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Journal of Molecular Structure: THEOCHEM, 728(1-3), 51-57. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. 4(6), 2988-2993. [Link]

-

Gmelin, L. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology, 4(2), 226-236. [Link]

-

Innovatech Labs. (2022). Applications of Thermogravimetric Analysis. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

-

Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

-

Comí, M., et al. (2013). DSC and TGA Characterization of the Benzoxazine Monomers. ResearchGate. [Link]

-

Şaş, E. B., et al. (2022). (A) DSC and (B) TGA curves of bipolar fluorophore CBZ-OXA-IV was... ResearchGate. [Link]

-

Ramirez-Velez, C. A., et al. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. International Journal of Molecular Sciences, 24(18), 14214. [Link]

-

Dymshits, N. V., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. ResearchGate. [Link]

-

Avci, D., et al. (2014). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 596-603. [Link]

-

Comí, M., et al. (2013). DSC and TGA Characterization of the Benzoxazine Monomers. ResearchGate. [Link]

-

Checinska, L., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 25(23), 5586. [Link]

-

de la Campa, R., et al. (2014). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Macromolecules, 47(3), 963-971. [Link]

-

Pathade, S., & Jagdale, B. (2020). SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. Journal of Advanced Scientific Research, 11(Suppl 2), 87-94. [Link]

-

Veeraswamy, G., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

-

Glorian, J., et al. (2021). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 46(1), 124-133. [Link]

-

de Oliveira, D. N., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Brazilian Journal of Biology, 84, e274983. [Link]

-

Alvarez-Idaboy, J. R., et al. (2019). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Reaction of Toluene with the Hydroxyl Radical. ChemRxiv. [Link]

-

Porterfield, J. P., et al. (2024). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 128(42), 9226-9234. [Link]

-

Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]

-

Mady, F. M., et al. (2012). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Tropical Journal of Pharmaceutical Research, 11(5), 823-831. [Link]

-

Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

Sources

- 1. Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. jocpr.com [jocpr.com]

- 4. esisresearch.org [esisresearch.org]

- 5. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sciensage.info [sciensage.info]

- 16. eng.uc.edu [eng.uc.edu]

- 17. chemrxiv.org [chemrxiv.org]

- 18. mdpi.com [mdpi.com]

safety data sheet SDS for 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Risk Assessment, Handling Protocols, and Emergency Response

Document Control:

-

Subject: 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

-

CAS Registry Number: 1016507-27-9[1]

-

Document Type: Technical Safety Whitepaper (Tier 2 Risk Assessment)

-

Audience: Medicinal Chemists, process Safety Engineers, HSE Officers

Part 1: Chemical Identity & Structural Hazard Analysis

Core Identity

This compound is a specialized heterocyclic building block, likely utilized in the synthesis of bioactive molecules such as kinase inhibitors or PROTAC linkers. Its safety profile must be inferred from its three pharmacophores: the benzoxazole core, the aniline moiety, and the halogenated aryl ring.

| Property | Specification |

| Chemical Name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine |

| CAS Number | 1016507-27-9 |

| Molecular Formula | C₁₃H₈BrFN₂O |

| Molecular Weight | 307.12 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| Predicted LogP | ~3.5 - 4.2 (High Lipophilicity) |

| Solubility | Low in water; Soluble in DMSO, DMF, DCM |

In-Silico Hazard Profiling (SAR Analysis)

As an experimental compound with limited in vivo toxicological data, we apply Structure-Activity Relationship (SAR) analysis to predict hazards:

-

Aromatic Amine (Aniline Derivative): The primary amine at the 5-position is a structural alert for potential genotoxicity and skin sensitization. Metabolic N-oxidation can lead to reactive electrophiles capable of DNA adduct formation.

-

Halogenated Phenyl Ring (Br, F): The presence of Bromine and Fluorine significantly increases lipophilicity (LogP > 3), facilitating dermal absorption. The C-F bond adds metabolic stability, potentially prolonging systemic half-life.

-

Benzoxazole Core: Often associated with biological activity (e.g., enzyme inhibition).[2] Until potency data (IC50) is established, treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Predictive)

Based on analog read-across (e.g., 5-aminobenzoxazole and halogenated anilines), the following GHS classifications are assigned as a precautionary baseline :

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[3][4][5] | Systemic absorption via GI tract; potential interference with hemoglobin (methemoglobinemia risk). |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[3][4][5][6][7][8][9] | Lipophilic nature allows penetration of stratum corneum, causing local inflammation. |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[3][4][5][7][10] | Mechanical abrasion and chemical irritation of mucous membranes. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[3][4][5][7][10] | Inhalation of fine dusts triggers bronchial irritation. |

| Sensitization (Skin) | Cat 1B | H317: May cause allergic skin reaction.[10] | Predicted: Aromatic amines are frequent sensitizers via haptenization of skin proteins. |

Decision Matrix: Handling "Unknowns"

When specific toxicity data (LD50) is absent, we utilize a Control Banding approach. This compound falls into Band 4 (Default High Containment) until proven otherwise.

Figure 1: Risk Assessment Logic for Novel Chemical Entities (NCEs).

Part 3: Handling & Containment Protocols

Engineering Controls (The Primary Barrier)

Causality: Due to the unknown Occupational Exposure Limit (OEL), we assume a target of < 1 µg/m³. Standard fume hoods may be insufficient for handling dry powders of this potency.

-

Solid Handling (Weighing/Transfer):

-

Preferred: Barrier Isolator (Glovebox) operating under negative pressure.

-

Acceptable: Class II Biological Safety Cabinet (BSC) or Vented Balance Enclosure (VBE) with HEPA filtration.

-

Prohibited: Open benchtop weighing.

-

-

Solution Handling:

-

Once dissolved (e.g., in DMSO), the inhalation risk decreases, but dermal risk remains. Handle within a standard chemical fume hood.

-

Personal Protective Equipment (PPE)

Every layer of PPE serves as a redundancy for the engineering controls.

-

Respiratory: If outside a glovebox, a Powered Air Purifying Respirator (PAPR) with P100 cartridges is required. N95 masks are insufficient for aromatic amines.

-

Dermal: Double-gloving strategy.

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Extended cuff Nitrile or Neoprene (minimum 5 mil).

-

Rationale: Aromatic amines can permeate thin nitrile. Change outer gloves every 30 minutes or immediately upon splash.

-

-

Body: Tyvek® lab coat or disposable coveralls to prevent fabric contamination.

Operational Workflow: From Storage to Waste

Figure 2: Safe Handling Lifecycle. Note the specific decontamination sequence.

Part 4: Emergency Response & First Aid

Fire Fighting Measures

-

Hazardous Combustion Products: In a fire, this compound will decompose to release toxic gases:

-

Hydrogen Bromide (HBr) & Hydrogen Fluoride (HF): Corrosive and toxic.

-

Nitrogen Oxides (NOx): Respiratory irritants.

-

Carbon Monoxide (CO).

-

-

Action: Firefighters must wear full SCBA. Use CO₂, dry chemical, or foam.[4][6][10] Do not use high-pressure water jets (spreads contamination).

Exposure Response

-

Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (up to 48 hours) due to HF/HBr byproducts.

-

Skin Contact:

-

Drench: Wash with soap and water for 15 minutes.[4]

-

Do NOT use Ethanol: Solvents may increase skin absorption of the lipophilic amine.

-

Monitor: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

-

-

Eye Contact: Rinse for 15 minutes.[6] Consult an ophthalmologist (particulate damage risk).

Spill Containment

-

Evacuate the immediate area.

-

Don PPE: Double gloves, goggles, Tyvek suit, P100 respirator.

-

Contain: Cover powder spills with a damp paper towel (to prevent dust) or use a HEPA vacuum.

-

Decontaminate: Clean surface with a surfactant solution, followed by a weak oxidation agent (e.g., 10% bleach) to degrade the amine functionality.

Part 5: Environmental Fate & Disposal

-

Halogenated Waste: This compound contains Bromine and Fluorine. It must not be mixed with general organic waste if the facility separates halogenated/non-halogenated streams.

-

Aquatic Toxicity: Aromatic amines are generally toxic to aquatic life (LC50 < 10 mg/L). Zero discharge to drains.

-

Disposal Method: High-temperature incineration equipped with scrubbers (to manage HF/HBr emissions).

References

-

PubChem. Compound Summary: 1,3-Benzoxazol-5-amine (Analog Data).[1] National Library of Medicine. Available at: [Link]

-

ECHA. Registration Dossier: Halogenated Aromatic Amines. European Chemicals Agency.[3] Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Available at: [Link]

-

American Chemical Society (ACS). Identifying and Handling High-Potency Compounds. ACS Chemical Health & Safety. Available at: [Link]

(Note: Specific toxicological data for CAS 1016507-27-9 is proprietary or not publicly listed. This guide utilizes bridging principles from structurally similar analogs as per OSHA 1910.1200 Appendix A.6).

Sources

- 1. americanelements.com [americanelements.com]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Benzoxazol-5-amine | C7H6N2O | CID 1482188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. geneseo.edu [geneseo.edu]

- 5. chemscene.com [chemscene.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Note: Synthesis Protocol for 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Abstract & Strategic Overview

The synthesis of 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine presents a specific chemoselective challenge: the construction of the benzoxazole core followed by the reduction of a nitro group in the presence of a labile aryl bromide. Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated due to the high risk of hydrodebromination.

This protocol details a robust, two-step linear synthesis:

-

Condensation-Cyclodehydration: Utilizing Polyphosphoric Acid (PPA) to fuse 2-amino-4-nitrophenol with 2-bromo-5-fluorobenzoic acid.

-

Chemoselective Reduction: Employing an Iron/Ammonium Chloride (Fe/NH₄Cl) system to reduce the nitro moiety to the target amine without compromising the aryl halide integrity.

Retrosynthetic Analysis

The structural logic dictates a convergent assembly of the heterocyclic core followed by functional group manipulation.

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly of the benzoxazole core.

Safety & Precautions

| Hazard Class | Specific Risk | Mitigation Strategy |

| Corrosive | Polyphosphoric Acid (PPA) is viscous and highly acidic. | Wear acid-resistant gloves. Quench slowly into ice; reaction is exothermic. |

| Toxic/Irritant | 2-Amino-4-nitrophenol is a skin irritant and potential sensitizer. | Use in a fume hood. Avoid dust inhalation. |

| Heavy Metals | Iron powder (if fine) can be pyrophoric; waste requires disposal. | Keep wet during disposal. Dispose of as hazardous solid waste. |

| Halogenated Waste | Product contains Bromine and Fluorine. | Do not mix with general organic waste. Use halogenated waste streams. |

Experimental Protocol

Step 1: Synthesis of 5-Nitro-2-(2-bromo-5-fluorophenyl)-1,3-benzoxazole

Rationale: Polyphosphoric acid (PPA) acts as both a solvent and a cyclodehydration agent. It effectively drives the formation of the oxazole ring at elevated temperatures. The 2-bromo substituent is sterically encumbered but stable under these acidic conditions.

Reagents:

-

2-Amino-4-nitrophenol (1.0 equiv, 15.4 g, 100 mmol)

-

2-Bromo-5-fluorobenzoic acid (1.05 equiv, 23.0 g, 105 mmol)

-

Polyphosphoric Acid (PPA) (approx. 10–15 g per gram of reactant)

Procedure:

-

Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer (overhead stirring is crucial due to viscosity), charge PPA (300 g).

-

Heating: Heat the PPA to 80°C to reduce viscosity.

-

Addition: Add 2-amino-4-nitrophenol and 2-bromo-5-fluorobenzoic acid simultaneously. Ensure thorough mixing.

-

Reaction: Increase temperature to 140–150°C . Stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting aminophenol is highly polar; the product will move significantly higher (Rf ~0.6–0.7).

-

-

Quench: Cool the reaction mixture to ~80°C. Pour the viscous syrup slowly into 1.5 L of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

-

Neutralization: Adjust the pH of the slurry to ~7–8 using saturated aqueous Na₂CO₃ or 10% NaOH solution. Stir for 1 hour to ensure all acid is neutralized.

-

Isolation: Filter the solid via vacuum filtration. Wash the cake copiously with water (3 x 200 mL) to remove phosphate salts.

-

Purification: Recrystallize the crude solid from Ethanol/DMF (9:1) or wash with hot methanol to yield the nitro-intermediate.

Expected Yield: 75–85% Appearance: Yellow to brownish solid.

Step 2: Chemoselective Reduction to 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Rationale: The use of Fe/NH₄Cl (Bechamp reduction conditions) is selected over catalytic hydrogenation (Pd/C) to prevent the hydrogenolysis of the C-Br bond. This method is mild, chemoselective, and scalable.

Reagents:

-

5-Nitro-2-(2-bromo-5-fluorophenyl)-1,3-benzoxazole (Intermediate from Step 1) (10 g, ~30 mmol)

-

Iron Powder (325 mesh, reduced) (5.0 equiv, 8.4 g)

-

Ammonium Chloride (NH₄Cl) (5.0 equiv, 8.0 g)

-

Solvent: Ethanol/Water (3:1 ratio, 200 mL)

Procedure:

-

Setup: In a 500 mL 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend the nitro intermediate in Ethanol (150 mL).

-

Activation: Dissolve NH₄Cl in Water (50 mL) and add to the flask. Add the Iron powder in one portion.

-

Reaction: Heat the mixture to reflux (approx. 78°C) . Vigorous stirring is essential to keep the iron suspended.

-

Timeline: Reflux for 2–4 hours.

-

Monitoring: TLC (50% EtOAc/Hexanes). The fluorescent nitro spot will disappear, replaced by a lower Rf, UV-active (and often ninhydrin-positive) amine spot.

-

-

Workup:

-

While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (2 x 50 mL).

-

Critical: Do not let the filtrate cool before filtering, or the product may crystallize in the Celite.

-

-

Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.

-

Extraction: Dilute the aqueous residue with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate to dryness.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes).

Expected Yield: 80–90% Appearance: Off-white to pale beige solid.

Reaction Workflow Diagram

Figure 2: Process flow for the synthesis of the target amine.

Analytical Characterization Data (Expected)

| Technique | Parameter | Expected Signal / Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | Benzoxazole C-H | Aromatic protons for the benzoxazole core: ~δ 7.4–7.6 ppm (d, 1H), 6.9 ppm (d, 1H), 6.7 ppm (dd, 1H). |

| Phenyl Ring | 2-Bromo-5-fluoro protons: Distinct coupling patterns due to F-H coupling. ~δ 7.8 (dd), 7.4 (td). | |

| Amine (-NH₂) | Broad singlet at ~δ 5.0–5.5 ppm (exchangeable with D₂O). | |

| LC-MS (ESI+) | m/z | [M+H]⁺ = 307/309 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |

| Melting Point | Range | Expect >150°C (Specific value requires experimental determination). |

Troubleshooting & Optimization

-

Incomplete Cyclization (Step 1): If the intermediate shows uncyclized ester/amide peaks in NMR, increase the reaction temperature to 160°C or extend time. Ensure PPA is fresh and has high P₂O₅ content.

-

Dehalogenation (Step 2): If MS shows mass peaks corresponding to [M-Br], the reduction conditions are too harsh. Ensure no Palladium or Nickel contamination in the glassware. Stick strictly to Iron or Stannous Chloride (SnCl₂).

-

Iron Residue: If the final product is reddish, iron salts remain. Perform a wash with dilute aqueous EDTA or citric acid during the workup to chelate residual iron.

References

-

Synthesis of 2-substituted benzoxazoles via PPA cyclization

- Source: Vertex AI Search (Result 1.2, 1.14).

- Citation: "Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... Reagents and conditions: A) PPA, 170-200 °C."

-

URL:[1]

-

Selective Reduction of Nitro groups in presence of Aryl Halides

- Source: Vertex AI Search (Result 1.5).

- Citation: "Selective reduction of nitro group without affecting other functional groups... Use Fe/HCl or Fe/NH4Cl."

-

URL:

-

General Benzoxazole Synthesis Methodologies

- Source: Vertex AI Search (Result 1.13).

- Citation: "General Synthesis of 2-Substituted Benzoxazoles... The first approach involves the direct functionalization...

-

URL:

Sources

Application Note: Cross-Coupling Strategies for 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Executive Summary & Chemical Profile[1]

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine (CAS: 1016507-27-9) represents a high-value "Janus" scaffold in medicinal chemistry. It features two distinct reactive handles: an electrophilic aryl bromide (for C-C/C-N bond formation) and a nucleophilic primary amine (for amide coupling or N-arylation).

This duality presents a specific chemoselectivity challenge: Self-Coupling. Under standard Buchwald-Hartwig conditions, the intrinsic amine of one molecule can react with the aryl bromide of another, leading to uncontrolled oligomerization.

This guide details the protocols to bypass these side reactions, enabling the precise use of this scaffold as a cross-coupling partner in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Chemical Properties Table[2]

| Property | Value | Critical Note |

| Molecular Formula | C₁₃H₈BrFN₂O | Heterocyclic core |

| Molecular Weight | 307.12 g/mol | -- |

| Electrophile Handle | Aryl Bromide (C-Br) | Position 2' (Ortho). Sterically crowded. |

| Nucleophile Handle | Primary Amine (-NH₂) | Position 5. Electron-rich. |

| Electronic Modulator | Fluorine (C-F) | Position 5'. Increases metabolic stability. |

| Solubility | DMSO, DMF, THF (Good) | Poor solubility in non-polar solvents (Hexane). |

Strategic Decision Tree: Chemoselectivity

The success of using this scaffold depends entirely on managing the reactivity of the C-5 amine.

Figure 1: Decision matrix for handling the bifunctional nature of the scaffold. Note the mandatory protection pathway for Buchwald-Hartwig amination.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the Ar-Br handle with an external aryl/heteroaryl boronic acid. Challenge: The free amine can coordinate to Pd, potentially poisoning the catalyst. Solution: Use of robust, bulky phosphine ligands (Buchwald Precatalysts) that prevent amine coordination.

Reagents & Conditions

-

Catalyst: XPhos Pd G3 (2-5 mol%) or Pd(dppf)Cl₂·DCM (for simpler substrates).

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

-

Temperature: 80–100 °C.

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge:

-

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine (1.0 equiv, 100 mg).

-

Aryl Boronic Acid (1.2 equiv).

-

K₃PO₄ (2.0 equiv).

-

XPhos Pd G3 (0.03 equiv).

-

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the block to 90 °C. Monitor by LC-MS.

-

Checkpoint: The reaction typically completes in 2–4 hours. The free amine usually remains intact.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be more polar than the starting bromide.

Protocol B: Buchwald-Hartwig Amination (Protected Route)

Objective: Coupling the Ar-Br handle with an external secondary amine (e.g., Morpholine, Piperazine). Critical Requirement: The intrinsic 5-amine MUST be protected to prevent self-polymerization.

Phase 1: Protection (Boc-Anhydride)

-

Dissolve the starting material (1.0 equiv) in THF.

-

Add Boc₂O (1.2 equiv) and catalytic DMAP (0.1 equiv).

-

Heat to reflux for 2 hours.

-

Concentrate and pass through a short silica plug to isolate the N-Boc-protected intermediate .

Phase 2: Cross-Coupling

-

Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (Excellent for secondary amines).

-

Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (if base-sensitive).

-

Solvent: Toluene or anhydrous THF.

Step-by-Step Methodology

-

Charge: Add N-Boc-protected aryl bromide (1.0 equiv), External Amine (1.2 equiv), and NaOtBu (1.5 equiv) to a dry vial.

-

Catalyst: Add RuPhos Pd G3 (2 mol%).

-

Purge: Evacuate and backfill with Argon (3x).

-

Solvent: Add anhydrous Toluene (0.2 M concentration).

-

Reaction: Heat to 100 °C for 4–12 hours.

-

Deprotection (Optional but likely): After isolation, treat with TFA/DCM (1:1) at RT for 1 hour to restore the primary amine.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Pd Poisoning by free -NH₂ | Switch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands prevent the amine from binding to the metal center. |

| Homocoupling (Ar-Ar) | Oxygen in solvent | Ensure rigorous degassing. Sparge solvents with Argon for 15 mins before use. |

| Protodebromination (Ar-H) | Reaction too hot / Solvent wet | Lower temp to 80 °C. Use anhydrous solvents. Ensure the boronic acid is dry. |

| Insoluble Starting Material | High lattice energy of benzoxazole | Use n-Butanol or DMF as cosolvents. Increase temperature. |

References

-

Synthesis of 2-Arylbenzoxazoles

- Title: "Synthesis and biological evalu

- Source:European Journal of Medicinal Chemistry, 2008.

-

URL:[Link]

-

Suzuki Coupling of Amino-Aryl Halides

- Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Unprotected Amino-Aryl Halides."

- Source:Journal of Organic Chemistry, 2012.

-

URL:[Link]

-

Buchwald-Hartwig User Guide

- Title: "A User's Guide to Palladium-Catalyzed Amin

- Source:Chemical Science, 2011.

-

URL:[Link]

-

Chemoselectivity in Polyfunctional Molecules

- Title: "Chemoselective Cross-Coupling of Polyhalogen

- Source:Chemical Reviews, 2018.

-

URL:[Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Step-by-Step Synthesis of Fluorinated Benzoxazole Intermediates

Introduction: The Strategic Role of Fluorine in Benzoxazole Scaffolds

Benzoxazoles are a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Their rigid, planar structure and versatile functionality make them a privileged scaffold in drug discovery. The strategic incorporation of fluorine atoms into the benzoxazole core or its substituents can profoundly enhance a molecule's therapeutic potential.[4][5]

Fluorine, being the most electronegative element, can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[4][6] Its introduction can block sites of metabolic degradation, improve membrane permeability, and alter the pKa of nearby functional groups, leading to enhanced pharmacokinetic profiles and target selectivity.[4][6] Consequently, fluorinated benzoxazole derivatives are actively investigated for a wide range of applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][7]

This guide provides a detailed, step-by-step protocol for the synthesis of fluorinated benzoxazole intermediates, focusing on a robust and widely applicable condensation reaction. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorine in modern medicinal chemistry.

Overview of the Synthetic Strategy

The most common and direct approach to synthesizing the benzoxazole ring system is through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][2] The general mechanism involves two key stages:

-

Amide Formation: The amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the carboxylic acid (or a more reactive derivative like an acid chloride) to form a 2-hydroxyanilide intermediate.

-

Cyclodehydration: The hydroxyl group of the phenol then performs an intramolecular nucleophilic attack on the amide carbonyl, followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring.[1][8]

This process is typically promoted by acid catalysts and heat. For this guide, we will focus on a one-pot synthesis that is highly efficient and compatible with a variety of functional groups.[8][9]

Protocol: One-Pot Synthesis from a Fluorinated 2-Aminophenol and a Fluorinated Carboxylic Acid

This protocol details a convenient one-pot synthesis catalyzed by methanesulfonic acid, which facilitates both the activation of the carboxylic acid and the final cyclodehydration step.[8][9]

Causality and Mechanistic Insight

The reaction proceeds via the in-situ formation of a reactive acyl intermediate from the carboxylic acid, which is then attacked by the 2-aminophenol. We use thionyl chloride (SOCl₂) to convert the carboxylic acid into a more electrophilic acid chloride.[8] Methanesulfonic acid (MeSO₃H) then acts as a powerful acid catalyst to promote the intramolecular cyclization and subsequent dehydration of the resulting 2-hydroxyanilide intermediate to yield the final benzoxazole product.[1][8] This one-pot approach is efficient as it avoids the isolation of the intermediate acid chloride.

Reagents and Materials

| Reagent/Material | Purpose | Notes |

| Fluorinated Carboxylic Acid | Starting Material | 1.0 mmol, 1.0 eq. |

| Fluorinated 2-Aminophenol | Starting Material | 1.0 mmol, 1.0 eq. |

| Thionyl Chloride (SOCl₂) | Carboxylic Acid Activator | 1.2 mmol, 1.2 eq. Handle in a fume hood. |

| Methanesulfonic Acid (MeSO₃H) | Catalyst | 2.0-3.0 mmol, 2.0-3.0 eq. Corrosive. |

| Toluene or Xylene | Solvent | Anhydrous grade recommended. ~5 mL. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Quenching Agent | For neutralization during workup. |

| Ethyl Acetate (EtOAc) | Extraction Solvent | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | |

| Silica Gel | Stationary Phase | For column chromatography (200-300 mesh). |

| TLC Plates | Reaction Monitoring | Silica gel coated. |

Step-by-Step Experimental Procedure

-

Acid Chloride Formation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the fluorinated carboxylic acid (1.0 mmol) and toluene (5 mL). Stir the solution and carefully add thionyl chloride (1.2 mmol) dropwise at room temperature. Heat the mixture to reflux (approx. 110°C) for 1-2 hours. The reaction can be monitored for the disappearance of the starting carboxylic acid by TLC.

-

Condensation Reaction: Cool the reaction mixture to room temperature. To this solution containing the in-situ generated acid chloride, add the fluorinated 2-aminophenol (1.0 mmol).

-

Cyclization: Carefully add methanesulfonic acid (2.0-3.0 mmol) to the mixture. Heat the reaction to 100-120°C.[1] Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed (typically 2-6 hours).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acids. Caution: CO₂ evolution may cause pressure buildup. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product obtained is typically a solid or a viscous oil. Purification is essential to remove unreacted starting materials and byproducts.

-

Column Chromatography: The most common method for purification is flash column chromatography on silica gel.[10]

-

Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Elution: Prepare a column with silica gel in a non-polar solvent (e.g., hexane). Place the adsorbed product on top. Elute the column with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization: If the purified product is a solid, recrystallization can be performed to achieve higher purity.[11]

-

Dissolve the solid in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization

The identity and purity of the final fluorinated benzoxazole intermediate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.

-

Melting Point: A sharp melting point indicates high purity for solid compounds.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are anhydrous. |

| Degradation of starting materials. | Check the stability of your specific fluorinated precursors under strong acid/heat. | |

| Multiple Spots on TLC | Incomplete reaction or side products. | Optimize reaction conditions (time, temp). Ensure effective purification. |

| Difficulty in Purification | Product co-elutes with impurities. | Try different solvent systems for chromatography. Consider recrystallization. |

References

- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Benzoxazole synthesis. Organic Chemistry Portal.

- Importance of Fluorine in Benzazole Compounds. PMC - NIH.

- Mechanism for the formation of benzoxazole.

- Process for the purification of substituted benzoxazole compounds.

- 2-amino-4-nitrophenol. Organic Syntheses Procedure.

- How to synthesize 2-amino-4-chlorophenol. Guidechem.

- Preparation of 2-amino-4-chlorophenol. PrepChem.com.

- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.

- Fluorine in drug discovery: Role, design and case studies. (Source not in search results, general knowledge).

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Benzoxazole derivatives: design, synthesis and biological evalu

- Importance of Fluorine in Benzazole Compounds. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectsci.au [connectsci.au]

- 9. researchgate.net [researchgate.net]

- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

Application Note: Catalytic Systems for Modifying 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Executive Summary & Strategic Analysis

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine (hereafter referred to as Scaffold A ) is a high-value pharmacophore bridging the structural space between kinase inhibitors, amyloid imaging agents, and antimicrobial benzoxazoles.

Its synthetic utility lies in its bifunctionality :

-

Nucleophilic Handle (5-NH₂): A primary amine at the 5-position, susceptible to acylation, alkylation, and metal-catalyzed N-arylation.

-

Electrophilic Handle (2'-Br): An aryl bromide at the ortho position of the 2-phenyl ring, serving as a prime site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

The Challenge: The primary challenge is chemoselectivity and steric hindrance . The 2'-bromo substituent is ortho to the benzoxazole core, creating significant steric bulk that inhibits oxidative addition with standard catalysts (e.g., Pd(PPh₃)₄).[1] Furthermore, the free amine (5-NH₂) can coordinate to soft metals (Pd, Pt), potentially poisoning the catalyst or participating in competing side reactions during cross-coupling.[1]

This guide details three validated catalytic protocols to selectively modify Scaffold A , prioritizing high-turnover catalysts (TON) and functional group tolerance.

Decision Pathways & Reaction Map

The following logic map illustrates the divergent synthetic pathways available for Scaffold A .

Figure 1: Divergent synthetic map for Scaffold A. Pathway selection depends on whether the target modification is at the amine (red) or the aryl bromide (green/yellow).

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Target: Modification of the 2'-Br (C-C Bond Formation) Constraint: Must tolerate the free 5-NH₂ group without protection.

Rationale

Standard Pd catalysts often fail here due to the ortho-steric hindrance of the bromine. We utilize XPhos Pd G3 , a precatalyst that rapidly generates the active Pd(0) species.[1] The XPhos ligand is electron-rich and bulky, facilitating oxidative addition into hindered aryl halides while preventing the free amine from poisoning the metal center.

Experimental Procedure

Scale: 1.0 mmol

-

Reaction Setup:

-

Solvent System:

-

Add 1,4-Dioxane (4 mL) and Degassed Water (1 mL).

-

Why? The 4:1 ratio ensures solubility of the polar benzoxazole while the water activates the boronic acid.

-

-

Execution:

-

Seal the vial and purge with Nitrogen or Argon for 2 minutes.

-

Heat to 80 °C for 2–4 hours. Monitor by LC-MS (Target Mass = Scaffold - Br + Aryl).

-

-

Workup:

Validation Data:

| Parameter | Specification |

|---|---|

| Catalyst Loading | 1.0 – 2.0 mol% |

| Typical Yield | 85 – 92% |

| Selectivity | >99% reaction at Br; NH₂ remains untouched. |

Protocol 2: Catalytic N-Arylation (Chan-Lam Coupling)

Target: Modification of the 5-NH₂ (C-N Bond Formation) Constraint: Must not affect the Ar-Br bond.

Rationale

Traditional Buchwald-Hartwig amination on the 5-NH₂ is risky because the Pd catalyst might oxidatively add to the 2'-Br instead. Therefore, we switch metals to Copper (Cu) .[1] The Chan-Lam coupling uses Cu(II) and aryl boronic acids under oxidative conditions. Cu(II) does not activate aryl bromides, ensuring perfect chemoselectivity for the amine.[1]

Experimental Procedure

Scale: 0.5 mmol

-

Reaction Setup:

-

Solvent:

-

Add Dichloromethane (DCM) (5 mL).[1]

-

Note: Add 4Å molecular sieves if the boronic acid is prone to protodeboronation.

-

-

Execution:

-

Stir vigorously at Room Temperature for 16–24 hours.

-

The reaction requires oxygen; do not seal under inert gas.

-

-

Workup:

Protocol 3: The "Switch" – Buchwald-Hartwig at the Bromide

Target: Replacing the 2'-Br with a secondary amine. Constraint: The 5-NH₂ is a competing nucleophile.

Rationale

Attempting to couple an external amine to the 2'-Br while the 5-NH₂ is free will lead to polymerization or self-coupling. Protection is required.

-

Step A (Protection): Boc-protection of 5-NH₂ using Boc₂O/TEA (Standard protocol).

-

Step B (Coupling): Use RuPhos Pd G3 . RuPhos is the "Gold Standard" ligand for secondary amines and bulky aryl halides.

Experimental Procedure (Step B only)

Substrate: N-Boc-protected Scaffold A.

-

Reaction Setup:

-

Solvent:

-

Toluene or THF (anhydrous, degassed).[1]

-

-

Execution:

-

Heat to 85 °C for 4-8 hours.

-

Note: If using a primary amine, switch ligand to BrettPhos .[1]

-

-

Deprotection:

-

Treat with TFA/DCM (1:[1]1) to reveal the 5-NH₂ if the diamine product is desired.

-

Mechanistic Insight: The "Ortho-Effect" in Catalysis

The 2-position of the phenyl ring (relative to the benzoxazole) is sterically crowded. Understanding the catalytic cycle is vital for troubleshooting.

[1]* The Bottleneck: The oxidative addition (Red Node) is slow because the bulky benzoxazole creates steric clash.

-

The Solution: Ligands like XPhos and RuPhos are "dialkylbiaryl phosphines." They are electron-rich (speeding up oxidative addition) and have a specific geometry that "reaches around" the metal, creating a pocket that accommodates the steric bulk of the substrate.

References

-

General Benzoxazole Synthesis & Reactivity

- Synthesis and biological evaluation of benzoxazole deriv

- Source: European Journal of Medicinal Chemistry.

-

(General Reference for Scaffold Synthesis)

-

Pd-Catalyzed Coupling on Heterocycles

-

Ligand Selection (Buchwald Systems)

-

Chan-Lam Coupling (Copper Catalysis)

- Copper-promoted C-N bond cross-coupling with phenylboronic acids.

- Source: Tetrahedron Letters.

-

[1]

(Note: Specific CAS-level protocols for this exact fluoro-derivative are derived from the general reactivity profiles of 2-(2-bromophenyl)benzoxazole found in the referenced literature.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esisresearch.org [esisresearch.org]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. medicinescience.org [medicinescience.org]

- 6. pubs.acs.org [pubs.acs.org]

solvent selection for reactions involving bromo-fluorophenyl benzoxazoles

Application Note: Solvent Selection Strategies for Bromo-Fluorophenyl Benzoxazoles

Executive Summary: The Solubility-Reactivity Paradox

Bromo-fluorophenyl benzoxazoles represent a privileged scaffold in medicinal chemistry, particularly in the development of VEGFR inhibitors and antimicrobial agents. However, they present a distinct process chemistry challenge: The Solubility Paradox .

The benzoxazole core is planar and electron-deficient, leading to strong

This guide provides a rational, mechanistic approach to solvent selection, moving beyond "trial-and-error" to predictive process design.[1]

Part 1: Physicochemical Profiling & Solvent Compatibility

To select the correct solvent, one must understand the solute's electronic distribution.

-

The Fluorine Effect: Acts as an inductive electron-withdrawing group (EWG, -I effect), deactivating the ring towards electrophilic attack but activating it for Nucleophilic Aromatic Substitution (

) and oxidative addition in metal catalysis. -

The Bromine Handle: A soft electrophile. Its bond strength is modulated by the fluorine's position.

-

The Benzoxazole Core: A rigid heterocycle that acts as a hydrogen bond acceptor (N-site) but lacks hydrogen bond donors.[1]

Table 1: Solvent Class Performance Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Reactivity Impact | Application Note |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High | High | Essential for |

| Ethers | THF, 1,4-Dioxane, 2-MeTHF | Moderate | High | Ideal for Pd-catalysis (Suzuki/Buchwald).[1] Coordinates to Mg/Li species.[1] |

| Halogenated | DCM, DCE, Chlorobenzene | High | Low | Good for solubilization and halogenation reactions. Avoid in metal catalysis (poisoning risk).[1] |

| Protic | Methanol, Ethanol, Water | Very Low | Variable | Generally poor solvents for this scaffold. Water is used only as a biphasic additive.[1] |

| Hydrocarbons | Toluene, Xylene, Heptane | Low-Mod | Moderate | Useful for high-temp cyclizations.[1] Poor solubility at RT. |

Part 2: Reaction-Specific Solvent Selection

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: Reaction at the C-Br bond.[1]

The Challenge: The reaction requires a base (usually aqueous) and a hydrophobic substrate. The Solution: Use water-miscible ethers or biphasic systems with phase transfer capability.[1]

-

Recommended System: 1,4-Dioxane / Water (4:1) .[1]

-

Mechanistic Logic: Dioxane breaks the

-stacking of the benzoxazole better than THF due to its higher boiling point ( -

Green Alternative: 2-MeTHF .[1] It forms an azeotrope with water and allows for easier workup (phase separation) compared to Dioxane.

Scenario B: Nucleophilic Aromatic Substitution ( )

Target: Displacement of F or Cl (if activated).

The Challenge: The transition state is a charged Meisenheimer complex. The Solution: High dielectric constant solvents.

-

Recommended System: DMSO (Anhydrous) .[1]

-

Mechanistic Logic: DMSO (

) solvates the cationic counter-ion of the nucleophile (e.g., -

Critical Warning: Do not use protic solvents (EtOH), as they hydrogen-bond to the nucleophile, significantly reducing reaction rates (by up to 1000x).

Part 3: Green Chemistry & Modern Alternatives

Regulatory pressure (REACH) is restricting the use of DMF and NMP (reprotoxic).

Decision Matrix for Green Substitution:

-

Replace DMF with CPME (Cyclopentyl methyl ether):

-

Why: CPME has low peroxide formation, high boiling point (

C), and resists base hydrolysis.

-

-

Replace DCM with Ethyl Acetate/Ethanol blends:

-

Why: For extraction, this blend mimics the polarity of DCM without the halogenated waste.

-

-

Surfactant-Mediated Water Chemistry:

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for solvent selection based on reaction mechanism requirements.

Part 5: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-2-(4-fluorophenyl)benzoxazole

Objective: C-C bond formation at the 5-position.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Catalyst:

(3 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Procedure:

-

Preparation: Charge a reaction vial with the benzoxazole substrate, boronic acid, and base.

-

Inerting: Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed 1,4-Dioxane (

concentration relative to substrate) and Water.-

Note: The substrate may not fully dissolve initially. This is normal.

-

-

Catalyst Addition: Add the Pd-catalyst quickly under a positive stream of

.[1] -

Reaction: Heat to 90°C for 4-12 hours.

-

Checkpoint: The mixture should turn black/homogeneous. If precipitation occurs, check for homocoupling byproducts.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with Brine.[1] Dry over

.[1] -

Purification: Recrystallization from Hot Ethanol is preferred over column chromatography for this scaffold to remove Palladium residues.[1]

Protocol B: Amination of 2-(2,4-Difluorophenyl)benzoxazole

Objective: Regioselective displacement of the ortho-fluorine.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Amine Nucleophile: 1.2 - 1.5 equiv[1]

-

Base: DIPEA (2.0 equiv)

-

Solvent: Anhydrous DMSO

Procedure:

-

Dissolution: Dissolve substrate in DMSO (

). Ensure the vessel is dry (water kills reactivity). -

Addition: Add DIPEA followed by the amine.

-

Heating: Heat to 100°C - 120°C .

-

Why: The benzoxazole ring stabilizes the transition state, but the reaction still requires thermal energy to overcome the aromaticity barrier.

-

-

Quench: Pour the reaction mixture slowly into Ice Water with vigorous stirring.

-

Result: The product should precipitate out as a solid, leaving the DMSO and excess amine in the aqueous phase.

-

-

Filtration: Collect the solid by vacuum filtration.[1] Wash with water (

) to remove trace DMSO.[1]

Part 6: Troubleshooting & Optimization

Problem: Substrate "Crashes Out" (Precipitates) during reaction.

-

Cause: The biaryl product is often more planar and less soluble than the starting material.

-

Fix: Add a co-solvent with high lipophilicity, such as Chlorobenzene (10% v/v), to the reaction mixture.

Problem: De-bromination (Hydrodehalogenation) observed in Suzuki coupling.

-

Cause: Reaction temperature too high or excess hydride source.[1]

-

Fix: Switch solvent to Toluene/Water .[1] Toluene is non-coordinating and reduces side-reactions compared to ethers.[1]

Problem: Low conversion in

-

Cause: Fluoride ion accumulation inhibiting the reaction.

-

Fix: Add a scavenger like TMS-Cl or use KF/Alumina to sequester the leaving group.[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lipshutz, B. H., & Ghorai, S. (2011). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[1] Aldrichimica Acta, 45(1), 3-16.[1] Link

-

Gromov, S. P., et al. (2009). Synthesis and optical properties of benzoxazole derivatives. Russian Chemical Reviews, 78(11). Link

-

Pfizer Inc. (2023).[1] Solvent Selection Guide for Medicinal Chemistry. Link

-

Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 123(31), 7727–7729. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Ticket ID: #BZ-5NH2-PUR-001 Status: Open Agent: Senior Application Scientist, Separation Sciences Division

Executive Summary: Molecule Analysis

Before proceeding with purification, it is critical to understand the physicochemical "personality" of your target molecule: 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine .

-

The "Head" (Polar/Basic): The 5-amino group (-NH₂) is a weak base (aniline-like, pKa ~4.0–5.0). It is the primary cause of "streaking" on silica gel due to hydrogen bonding with acidic silanols.

-

The "Tail" (Lipophilic): The 2-(2-bromo-5-fluorophenyl) moiety is highly lipophilic and electron-withdrawing. This reduces water solubility significantly compared to simple benzoxazoles, making aqueous recrystallization difficult but enhancing solubility in chlorinated solvents.

-

Stability Warning: The benzoxazole core is generally stable, but the 5-amino group is susceptible to oxidation (turning the product brown/black) if left in solution with air exposure for extended periods.

Module 1: Acid-Base Extraction (The "Rough" Clean)

User Issue: "My crude reaction mixture is a dark tar. How do I get a bulk cleanup before chromatography?"

Technical Insight: Because your molecule possesses a basic amine handle, you can separate it from non-basic impurities (like unreacted phenols, neutral coupling reagents, or the halogenated aldehyde/acid starting material) using a pH-swing protocol.

Protocol: Selective Protonation

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during the basic wash.

-

Acid Extraction: Wash the organic layer with 1.0 M HCl (aq) (3x).

-

Phase Separation: Collect the aqueous acidic layer (contains your product). Discard the organic layer (contains neutral/acidic impurities).

-

Basification: Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH or saturated NaHCO₃ until pH > 9.

-

Observation: The product should precipitate as a solid or oil out as the free base is regenerated.

-

-

Re-extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Visual Workflow: Acid-Base Logic

Figure 1: Selective Acid-Base Extraction Workflow for Aminobenzoxazoles.

Module 2: Flash Chromatography (The "Fine" Clean)